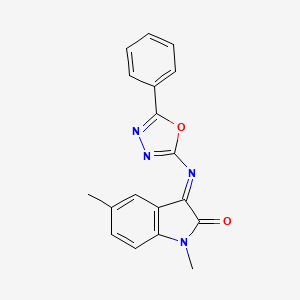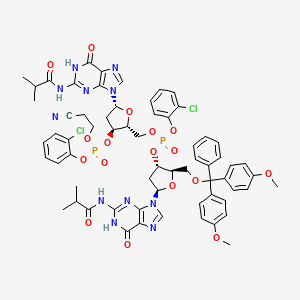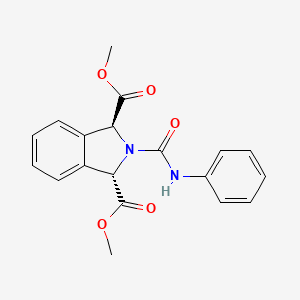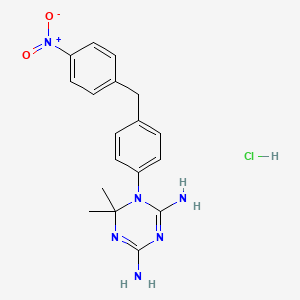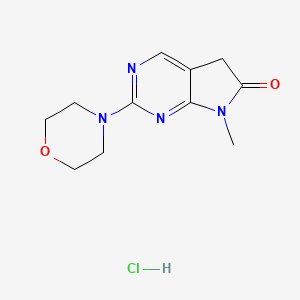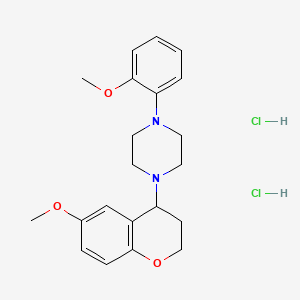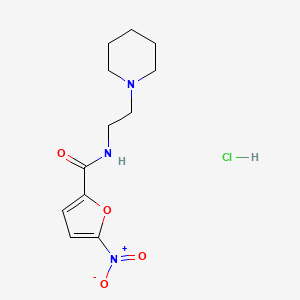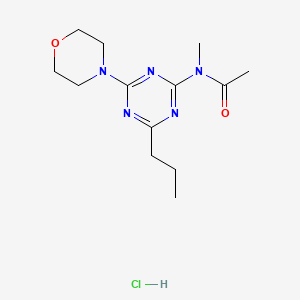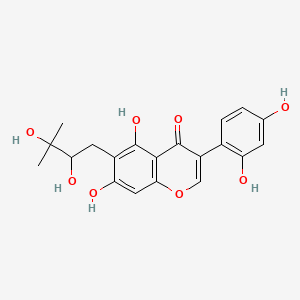
4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, is likely to exhibit significant biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of side chains: The 2,3-dihydroxy-3-methylbutyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for higher yields and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant properties: Due to its multiple hydroxyl groups, the compound can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Medicine
Anti-inflammatory effects: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation.
Anticancer potential: Research may explore its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Cosmetics: The compound’s antioxidant properties can be utilized in cosmetic formulations to protect skin from oxidative stress.
Food additives: It may be used as a natural preservative due to its ability to inhibit oxidation.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: By donating hydrogen atoms or electrons, it neutralizes free radicals.
Enzyme inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.
Signal transduction pathways: The compound can modulate pathways like NF-κB, which play a role in inflammation and cancer.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
The unique combination of hydroxyl groups and side chains in “4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” may confer distinct biological activities and therapeutic potential compared to other flavonoids.
Propiedades
Número CAS |
91681-63-9 |
|---|---|
Fórmula molecular |
C20H20O8 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-20(2,27)16(24)6-11-14(23)7-15-17(18(11)25)19(26)12(8-28-15)10-4-3-9(21)5-13(10)22/h3-5,7-8,16,21-25,27H,6H2,1-2H3 |
Clave InChI |
NRMWLDDPZIYFLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


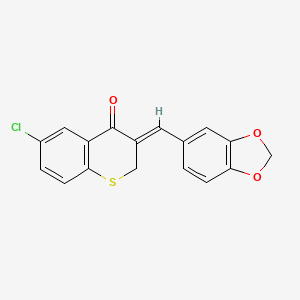
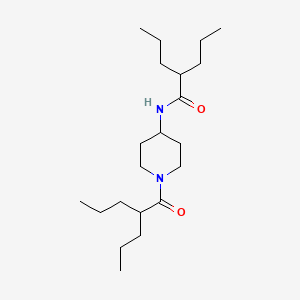
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
